(1R,2R,3S)-2-Aminocyclohexane-1,3-diol
Overview
Description
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol is a chiral compound with three stereocenters It is a derivative of cyclohexane, featuring an amino group at the second position and hydroxyl groups at the first and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S)-2-Aminocyclohexane-1,3-diol typically involves the following steps:
Starting Material: The process often begins with cyclohexene, which undergoes epoxidation to form cyclohexene oxide.
Ring Opening: The epoxide ring is opened using an amine, such as ammonia or an amine derivative, under acidic or basic conditions to introduce the amino group.
Hydroxylation: The resulting compound is then subjected to hydroxylation reactions to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts to improve yield and selectivity, as well as continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: (1R,2R,3S)-2-Aminocyclohexane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .
Scientific Research Applications
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism by which (1R,2R,3S)-2-Aminocyclohexane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This can lead to inhibition or activation of biochemical pathways, depending on the context .
Comparison with Similar Compounds
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol: Unique due to its specific stereochemistry and functional groups.
Cyclohexane-1,2,3-triol: Lacks the amino group, making it less versatile in certain reactions.
Cyclohexane-1,3-diol: Similar but lacks the amino group, affecting its reactivity and applications.
Uniqueness: The presence of both amino and hydroxyl groups in this compound makes it a versatile compound for various chemical transformations and applications. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(1R,3S)-2-aminocyclohexane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2/t4-,5+,6? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLZNJPXUJURMD-XEAPYIEGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C([C@H](C1)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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